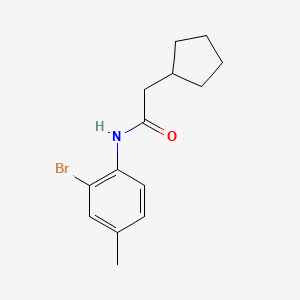
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is an organic compound with the molecular formula C14H18BrNO This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further connected to a cyclopentylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted acetamides depending on the nucleophile used.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Dehalogenated acetamides
科学的研究の応用
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylacetamide group play crucial roles in modulating the compound’s activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of bromine.
N-(4-bromophenyl)acetamide: Lacks the cyclopentyl group, making it less complex.
4-Bromo-N-(2-methylphenyl)benzamide: Contains a benzamide group instead of the cyclopentylacetamide moiety.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentylacetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research .
特性
CAS番号 |
850634-43-4 |
|---|---|
分子式 |
C14H18BrNO |
分子量 |
296.20 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
InChIキー |
NVTDKDSJNZSVEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCC2)Br |
溶解性 |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















